molecular formula C18H19NO3S B2657717 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049525-31-6

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2657717
CAS RN: 1049525-31-6
M. Wt: 329.41
InChI Key: FFNNFVCOXYPOSZ-UHFFFAOYSA-N
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Description

The compound “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, a thiophene ring, and a cyclopentanecarboxamide group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Antitumor Evaluation

A study by Shams et al. (2010) describes the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, highlighting their antitumor activities. These compounds were evaluated against three human cancer cell lines, showing significant inhibitory effects. The diversity of the synthesized products due to different reaction pathways offers a valuable base for further biological investigations (Shams, Mohareb, Helal, & Mahmoud, 2010).

Copper-Catalyzed Intramolecular Cyclization

Wang et al. (2008) developed a method for synthesizing N-benzothiazol-2-yl-amides via copper-catalyzed intramolecular cyclization, starting from N-(4,5-dihydrooxazol-2-yl)benzamide. This process resulted in good to excellent yields, demonstrating the efficiency of the method for creating potentially biologically active compounds (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).

Synthesis of 1,2,4-Triazine Derivatives as Anti-Proliferative Agents

Abdo, Mohareb, and Halim (2020) aimed to synthesize 1,2,4-triazines as anticancer drugs with low cytotoxicity and good bioavailability. These compounds were evaluated for their c-Met kinase inhibitory potency and in-vitro cytotoxic activity against six cancer cell lines, showing potent bioactivities. The study suggests these compounds as a new lead for future investigation (Abdo, Mohareb, & Halim, 2020).

Antimicrobial Evaluation of Thienopyrimidines and Triazolothienopyrimidines

Mahmoud et al. (2015) synthesized novel thienopyrimidines and triazolothienopyrimidines from 2-cyanoacetohydrazide and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. These compounds exhibited antimicrobial activity against various microorganisms, indicating their potential as antimicrobial agents (Mahmoud, El-Azm, Ali, & Ali, 2015).

Novel Synthesis and Characterization

Anthony, Nethaji, and Rajaraman (2021) reported the synthesis and characterization of a novel compound, emphasizing its structural optimization through density functional theory (DFT) and molecular docking studies to assess its biological activity potential. This compound could serve as a model for further exploration in drug design and development (Anthony, Nethaji, & Rajaraman, 2021).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-17(18(7-1-2-8-18)16-4-3-11-23-16)19-13-5-6-14-15(12-13)22-10-9-21-14/h3-6,11-12H,1-2,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNNFVCOXYPOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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